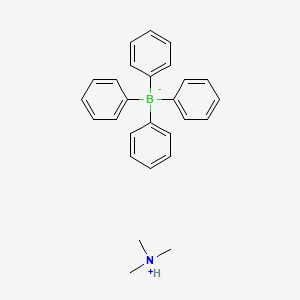

Trimethylammonium tetraphenylborate

Description

Overview of Weakly Coordinating Anions in Chemical Research

Weakly coordinating anions (WCAs) are essential tools in modern chemistry, enabling the isolation and study of highly reactive cationic species. krossing-group.decuvillier.decuvillier.de These anions are characterized by their large size, low charge density, and chemical robustness, which minimize their interaction with the associated cation. cuvillier.decuvillier.de The single negative charge in many WCAs is delocalized over a large number of atoms, rendering them poor nucleophiles and bases. researchgate.net This "non-coordinating" nature is crucial for stabilizing cations that would otherwise be too reactive to exist in condensed phases. cuvillier.decuvillier.de

The development of WCAs has allowed chemists to bridge the gap between gas-phase observations of reactive cations and their characterization in solution and the solid state. cuvillier.de By replacing strong cation-anion interactions with numerous weaker ones, WCAs create a "pseudo gas phase" environment around the cation, minimizing distortion of its intrinsic geometry and reactivity. cuvillier.decuvillier.de This has been instrumental in the synthesis and structural verification of previously inaccessible species. cuvillier.de Several classes of WCAs exist, including those based on fluorinated metallates and borates. cuvillier.decuvillier.de The choice of WCA often depends on the specific application, taking into account factors like stability towards strong electrophiles and oxidizing agents. cuvillier.de

Significance of Ammonium (B1175870) Tetraphenylborate (B1193919) Salts as Counterions

Ammonium tetraphenylborate salts are a specific class of compounds that utilize the tetraphenylborate anion, a well-established WCA. nih.govwikipedia.org The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is known for its ability to precipitate certain cations from aqueous solutions, a property that has been harnessed in various analytical and separation processes. google.comwikipedia.org For instance, sodium tetraphenylborate is used as a precipitating agent for potassium, ammonium, rubidium, and cesium ions. wikipedia.org

The significance of ammonium tetraphenylborate salts, including trimethylammonium tetraphenylborate, lies in the combination of a specific ammonium cation with the weakly coordinating tetraphenylborate anion. The formation of ammonium tetraphenylborate, NH₄B(C₆H₅)₄, is a key reaction demonstrating the low solubility of this salt in water. google.com This insolubility is the basis for methods to remove ammonium ions and various amines from aqueous media. google.comgoogle.com

In the solid state, the crystal structure of ammonium tetraphenylborate reveals interesting interactions, with the ammonium ion's N-H vectors oriented towards the phenyl rings of adjacent tetraphenylborate anions. researchgate.net These salts also find applications in materials science, for example, in the study of triplet exciton (B1674681) states for potential use in spintronics. researchgate.net Furthermore, the tetraphenylborate anion can be functionalized to create more complex structures for applications in areas like molecular tectonics. sctunisie.org

Historical Context of Trimethylammonium Tetraphenylborate Research

Research into tetraphenylborate salts dates back to their use as precipitating agents. nih.govwikipedia.org The synthesis of sodium tetraphenylborate, a common precursor, involves the reaction of sodium tetrafluoroborate (B81430) with a phenyl Grignard reagent. wikipedia.org This provides a versatile starting material for the preparation of other tetraphenylborate salts, including those with ammonium cations, through salt metathesis reactions. wikipedia.org

While specific early research on trimethylammonium tetraphenylborate is not extensively documented in readily available literature, its investigation is situated within the broader exploration of ammonium tetraphenylborate salts and the development of WCAs. The use of tetraphenylborates as counterions for cationic polymers in non-linear optics and as polymerization initiators emerged as areas of interest. google.comgoogle.com The study of the decomposition of tetraphenylborate, particularly in the context of nuclear waste treatment, has also been a significant research driver. ornl.gov

More recent research has focused on the synthesis and characterization of various substituted tetraphenylborate salts and their application in diverse fields. sctunisie.org For example, phosphonium (B103445) tetraphenylborate has been investigated as a photocatalyst in polymerization reactions. colorado.edu The synthesis of polymers containing trimethylammonium groups, such as poly((3-acrylamidopropyl)trimethylammonium chloride), highlights the ongoing interest in ammonium-functionalized materials. rsc.org The crystal structure of the related compound, trimethylammonium tetrafluoroborate, has also been determined, providing structural insights into salts containing the trimethylammonium cation. nih.gov

Data Tables

Table 1: Properties of Trimethylammonium Tetraphenylborate

| Property | Value |

| Chemical Formula | C₂₇H₃₀BN |

| Molecular Weight | 379.358 g/mol |

| CAS Number | 51016-92-3 |

| MDL Number | MFCD00013145 |

Source: sigmaaldrich.com

Table 2: Related Tetraphenylborate Compounds and Their Applications

| Compound | Application |

| Sodium Tetraphenylborate | Precipitating agent for K⁺, NH₄⁺, Rb⁺, Cs⁺ ions; synthesis of other tetraphenylborate salts. wikipedia.org |

| Ammonium Tetraphenylborate | Removal of ammonium and amines from water; study of N-H···Ph hydrogen bonds. google.comresearchgate.net |

| Potassium Tetraphenylborate | Used in gravimetric analysis. sctunisie.org |

| Phosphonium Tetraphenylborate | Photocatalyst for polymerization. colorado.edu |

Properties

CAS No. |

51016-92-3 |

|---|---|

Molecular Formula |

C27H30BN |

Molecular Weight |

379.3 g/mol |

IUPAC Name |

tetraphenylboranuide;trimethylazanium |

InChI |

InChI=1S/C24H20B.C3H9N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4(2)3/h1-20H;1-3H3/q-1;/p+1 |

InChI Key |

HHBWPCWFGJXCHW-UHFFFAOYSA-O |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[NH+](C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylammonium Tetraphenylborate

Anion Exchange Routes for Trimethylammonium Tetraphenylborate (B1193919)

The most common and direct method for the synthesis of trimethylammonium tetraphenylborate is through an anion exchange reaction. This method relies on the precipitation of the desired salt from a solution containing the constituent ions. The general principle involves the reaction of a soluble salt of the trimethylammonium cation with a soluble salt of the tetraphenylborate anion.

A typical procedure involves the reaction of trimethylammonium chloride with sodium tetraphenylborate in an aqueous solution. google.com The low solubility of trimethylammonium tetraphenylborate in water drives the reaction towards the formation of a precipitate, which can then be isolated by filtration.

The reaction can be represented as follows:

(CH₃)₃NH⁺Cl⁻ (aq) + Na⁺[B(C₆H₅)₄]⁻ (aq) → (CH₃)₃NH⁺[B(C₆H₅)₄]⁻ (s) + Na⁺Cl⁻ (aq)

This synthetic approach is advantageous due to its simplicity, high yield, and the ease of purification of the final product. The resulting trimethylammonium tetraphenylborate precipitate can be washed with cold deionized water to remove any remaining soluble impurities, such as sodium chloride. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Product |

| Trimethylammonium Chloride | Sodium Tetraphenylborate | Water | Trimethylammonium Tetraphenylborate |

Synthesis of Related Ammonium (B1175870) Tetraphenylborate Derivatives

The anion exchange methodology can be extended to synthesize a wide variety of substituted ammonium tetraphenylborate derivatives. This versatility allows for the fine-tuning of the compound's properties for specific research applications by modifying the structure of the ammonium cation.

For instance, other quaternary ammonium salts, such as those with different alkyl or aryl groups, can be prepared by reacting the corresponding ammonium halide with sodium tetraphenylborate. nih.gov A notable example is the synthesis of 1-butyl-3-methylimidazolium tetraphenylborate, where 1-butyl-3-methylimidazolium bromide is reacted with sodium tetraphenylborate in acetonitrile (B52724). rsc.org This demonstrates the adaptability of the method to different solvent systems depending on the solubility of the reactants.

The synthesis of more complex derivatives, such as polymerizable quaternary ammonium compounds, has also been reported. nih.gov These compounds are synthesized through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide. nih.gov The resulting quaternary ammonium halide can then undergo anion exchange with sodium tetraphenylborate to yield the desired tetraphenylborate salt.

Furthermore, the synthesis of tetraphenylammonium salts has been achieved through an intermolecular radical coupling reaction. nih.govresearchgate.net This more complex synthetic route allows for the creation of sterically hindered and rigid organic cations. nih.govresearchgate.net

| Cation Source | Anion Source | Solvent | Product Example |

| 1-Butyl-3-methylimidazolium bromide | Sodium tetraphenylborate | Acetonitrile | 1-Butyl-3-methylimidazolium tetraphenylborate rsc.org |

| 4-Amino-N-[2-(diethylamino) ethyl] benzamide (B126) hydrochloride | Sodium tetraphenylborate | Deionized water | 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate mdpi.com |

| Ammonium chloride | Sodium tetraphenylborate | Water | Ammonium tetraphenylborate google.com |

Optimization of Synthetic Pathways for Research Applications

The optimization of synthetic pathways for ammonium tetraphenylborate salts is crucial for obtaining high-purity materials for research applications where specific properties are required. Key areas of optimization include reaction conditions, purification methods, and the thermal stability of the final product.

Reaction Conditions: The choice of solvent is a critical parameter. While water is commonly used for the synthesis of simple alkylammonium tetraphenylborates due to the low solubility of the product, other solvents like acetonitrile or ethanol (B145695) may be necessary for more complex or less soluble ammonium precursors. rsc.org The reaction temperature is typically kept at room temperature, but adjustments may be needed to control the rate of precipitation and the crystal size of the product. mdpi.com

Purification: The purification of the synthesized tetraphenylborate salt is essential to remove byproducts and unreacted starting materials. A common technique involves washing the precipitate multiple times with deionized water until the aqueous phase shows no presence of halide ions, which can be tested with a silver nitrate (B79036) solution. rsc.org For salts that are sparingly soluble in water, washing with a non-solvent for the product but a good solvent for the impurities, such as diethyl ether or hexane, can be effective. nih.gov In some cases, recrystallization from a suitable solvent can be employed to achieve higher purity.

Thermal Stability and Characterization: The thermal decomposition behavior of ammonium tetraphenylborate salts can be an important consideration for their application. Studies have shown that some of these salts exhibit exothermic decomposition peaks at elevated temperatures, which can be attributed to aromatization and microstructure rearrangement. rsc.org Understanding the thermal properties is crucial for applications where the material might be subjected to heat. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are vital to confirm the structure and purity of the synthesized compounds. nih.govresearchgate.netmdpi.com The optimization process often involves a balance between achieving a high yield and ensuring the desired level of purity and stability for the intended research application.

Spectroscopic and Crystallographic Characterization of Trimethylammonium Tetraphenylborate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Trimethylammonium Tetraphenylborate (B1193919)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the structure, dynamics, and interactions of molecules. For trimethylammonium tetraphenylborate, NMR provides detailed insights into the behavior of both the cation and the anion in various physical states.

Elucidation of Cationic Rotational Dynamics in Polycrystalline Trimethylammonium Tetraphenylborate

In the solid, polycrystalline state, the dynamics of the trimethylammonium cation are of significant interest. Deuterium (²H) NMR studies on related methylammonium (B1206745) tetraphenylborate salts have established a methodology for probing these motions. researchgate.net For trimethylammonium tetraphenylborate, ²H NMR lineshape analysis reveals that the entire trimethylammonium cation undergoes C₃ rotations about the N-H bond axis. researchgate.net This whole-cation rotation is a dominant dynamic feature observed over a broad temperature range. researchgate.net Furthermore, these studies indicate that the cation also experiences substantial librational motion, or wobbling, at room temperature. researchgate.net

Application of NMR for Solution-Phase Ion-Pairing and Interaction Studies

In solution, NMR spectroscopy is a primary tool for investigating ion-pairing and other intermolecular interactions. The chemical shifts of the nuclei are sensitive to the local electronic environment, which can be altered by the proximity of a counter-ion. Sodium tetraphenylborate is frequently used as an ion-pair reagent for various cationic compounds, forming complexes that can be studied by NMR. mdpi.com

For trimethylammonium tetraphenylborate dissolved in a solvent like DMSO-d₆, ¹H and ¹³C NMR provide distinct signals for the cation and anion. The chemical shifts observed are a time-average of the environments experienced by the nuclei, offering clues about the nature and extent of the ionic association. chemicalbook.com The application of this principle is seen in studies of other systems where large counterions like tetraphenylborate are used to enhance signals in fluorescence resonance energy transfer (FRET) by modifying the distance and complexation between donor and acceptor species through ionic interactions.

The specific chemical shifts for trimethylammonium tetraphenylborate in DMSO-d₆ are detailed in the table below. chemicalbook.com

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -NH- | 9.3 |

| Phenyl (ortho) | 7.196 | |

| Phenyl (meta) | 6.934 | |

| Phenyl (para) | 6.801 | |

| -N(CH₃)₃ | 2.701 | |

| ¹³C | Phenyl (ipso-B) | 163.6 |

| Phenyl (ortho) | 135.5 | |

| Phenyl (meta) | 125.3 | |

| Phenyl (para) | 121.5 | |

| -N(CH₃)₃ | 46.9 |

Multinuclear NMR Approaches for Structural and Interaction Analysis

A comprehensive understanding of ionic systems like trimethylammonium tetraphenylborate is best achieved through a multinuclear NMR approach. This involves the analysis of various NMR-active nuclei within the compound, such as ¹H, ¹³C, ¹¹B, and ¹⁴N or ¹⁵N. While ¹H and ¹³C NMR spectra provide information about the carbon-hydrogen framework of the cation and anion chemicalbook.com, other nuclei offer more direct insight into the core of the ionic species.

For instance, ¹¹B NMR would directly probe the environment around the boron atom at the center of the tetraphenylborate anion. Its chemical shift and line shape would be sensitive to interactions that affect the symmetry and electronic structure of the borate (B1201080) core. Similarly, ¹⁴N or ¹⁵N NMR could provide direct information on the nitrogen atom of the trimethylammonium cation, revealing details about hydrogen bonding and ionic interactions at the cationic center. This type of multinuclear approach has proven effective for characterizing the structure and fluxionality of other complex ions in solution. researchgate.net

X-ray Crystallography: Solid-State Structural Elucidation of Trimethylammonium Tetraphenylborate Systems

Determination of Crystal and Molecular Structures of Trimethylammonium Tetraphenylborate and Related Compounds

The crystal structures of numerous tetraphenylborate salts have been determined, highlighting the anion's role in the crystal engineering of organic and inorganic salts. nih.gov For trimethylammonium salts, crystallographic analysis provides key data on the crystal system, space group, and unit cell dimensions. These parameters define the fundamental repeating unit of the crystal.

As a representative example of a related compound, the crystal structure of trimethylammonium tetrafluoroborate (B81430) has been studied in detail across three different solid phases. znaturforsch.com The data from its room temperature phase (Phase III) illustrates the type of structural information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.7017(8) |

| b (Å) | 8.5724(9) |

| c (Å) | 7.444(1) |

| β (°) | 102.76(1) |

In this specific structure, the tetrafluoroborate (BF₄⁻) anions were found to be disordered over four possible orientations. znaturforsch.com Similar detailed analysis of trimethylammonium tetraphenylborate would reveal the precise nature of the cation-anion packing, including any specific hydrogen bonding between the N-H group of the cation and the phenyl rings of the bulky anion, and would definitively characterize the molecular geometry in the solid state.

Analysis of Cationic Disorder Phenomena within the Crystal Lattice

Cationic disorder is a phenomenon observed in the crystal structures of salts containing polyatomic cations, such as tetra-alkylammonium ions. While a specific crystallographic study detailing cationic disorder in trimethylammonium tetraphenylborate is not available in the surveyed literature, the principles can be understood from related systems. In these crystals, the cation may adopt multiple orientations within the lattice, leading to a statistically averaged position rather than a single, fixed orientation.

This disorder can be static, where different orientations are frozen in place throughout the crystal, or dynamic, involving reorientation of the cation between different potential energy minima. The symmetry of the cation and the shape and size of the anionic cavity in which it resides are critical factors. For the trimethylammonium cation, which has lower symmetry than the spherical tetramethylammonium (B1211777) ion, orientational disorder would involve the arrangement of the N-H bond and the three methyl groups within the crystal lattice. The presence and extent of such disorder are typically determined and quantified through detailed analysis of X-ray diffraction data, where disordered atoms are modeled with partial occupancies over multiple sites. The thermal ellipsoids of the atoms in the cation can also indicate dynamic disorder.

Quantitative Assessment of Bond Lengths and Angles in the Trimethylammonium and Tetraphenylborate Moieties

Precise bond lengths and angles are fundamental to describing the geometry of the constituent ions. In the absence of a dedicated crystal structure for trimethylammonium tetraphenylborate, data from closely related structures and computational studies provide reliable estimates.

The geometry of the trimethylammonium cation has been characterized computationally. The cation typically adopts a tetrahedral arrangement around the central nitrogen atom. For the tetraphenylborate anion, crystallographic data from its tetramethylammonium salt reveals a tetrahedral arrangement of the four phenyl groups around the central boron atom. ias.ac.in The B-C bonds connect the boron to the ipso-carbon of each phenyl ring.

Below are tables detailing the bond lengths and angles for both the trimethylammonium cation and the tetraphenylborate anion, compiled from computational and experimental sources.

Table 1: Bond Lengths in Trimethylammonium and Tetraphenylborate Moieties Data for the trimethylammonium cation is from computational studies, and data for the tetraphenylborate anion is from X-ray diffraction of a related salt.

| Moiety | Bond | Method | Length (Å) |

| Trimethylammonium Cation | N-C | Computational | ~1.514 |

| Trimethylammonium Cation | C-H | Computational | ~1.09-1.10 |

| Tetraphenylborate Anion | B-C | X-ray Diffraction | 1.637 - 1.645 |

| Tetraphenylborate Anion | C-C (aromatic) | X-ray Diffraction | ~1.39 |

Table 2: Bond Angles in Trimethylammonium and Tetraphenylborate Moieties Data for the trimethylammonium cation is from computational studies, and data for the tetraphenylborate anion is from X-ray diffraction of a related salt.

| Moiety | Angle | Method | Angle (°) |

| Trimethylammonium Cation | C-N-C | Computational | ~109.5 |

| Trimethylammonium Cation | N-C-H | Computational | ~109.5 |

| Tetraphenylborate Anion | C-B-C | X-ray Diffraction | ~109.5 |

| Tetraphenylborate Anion | C-C-C (aromatic) | X-ray Diffraction | ~120 |

Intermolecular Interactions and Supramolecular Assembly in Trimethylammonium Tetraphenylborate Systems

Cation-Anion Interactions in Trimethylammonium Tetraphenylborate (B1193919)

The intricate interplay of noncovalent forces between the trimethylammonium cation and the tetraphenylborate anion governs the structure and properties of trimethylammonium tetraphenylborate. These interactions, though individually weak, collectively dictate the supramolecular architecture of the compound in the solid state.

Exploration of Cation-π and Ion-Quadrupole Interactions

The interaction between a cation and the electron-rich face of a π system, known as a cation-π interaction, is a significant noncovalent bonding force. wikipedia.org This interaction is primarily electrostatic in nature, arising from the attraction between the positive charge of the cation and the quadrupole moment of the aromatic π system. nih.gov The strength of this interaction is considerable, with gas-phase binding energies comparable to those of hydrogen bonds and salt bridges. wikipedia.orgcaltech.edu For instance, the binding energy between an ammonium (B1175870) ion (NH4+) and benzene (B151609) is approximately 19 kcal/mol. caltech.edu

In the context of trimethylammonium tetraphenylborate, the trimethylammonium cation can interact with the phenyl rings of the tetraphenylborate anion. This interaction is not solely dependent on polarizability but is a classic electrostatic effect where the cation is attracted to the region of negative electrostatic potential on the face of the π system. caltech.edu The optimal geometry for this interaction involves the cation being situated in van der Waals contact with and centered above the face of the aromatic ring. wikipedia.org Even with deviations from this ideal geometry, the interaction remains significant. wikipedia.org

Identification and Quantification of Hydrogen Bonding Networks (N-H...O, C-H...π)

A prominent feature in the crystal structure of organoammonium tetraphenylborates is the presence of hydrogen bonds. These can be of the conventional N-H...N type or the less traditional N-H...π(Ph) type, where a phenyl ring of the anion acts as the hydrogen bond acceptor. dal.ca In some systems, N-H...O hydrogen bonds are also observed, particularly when solvent molecules like acetone (B3395972) are present in the crystal lattice. researchgate.net

C-H...π interactions are also prevalent, where a C-H bond from the cation interacts with the π-electron cloud of the anion's phenyl rings. researchgate.netrsc.org These interactions, along with N-H...π bonds, have been identified and characterized using X-ray crystallography. dal.caresearchgate.net For instance, in one case, C-H...π bond lengths between the hydrogen atoms of a guanidinium (B1211019) ion and the phenyl rings of tetraphenylborate ions were found to range from 2.66 to 2.92 Å. researchgate.net In ammonium tetraphenylborate, exceptionally short N-H...Ph distances have been observed, with an H...M distance (where M is the aromatic midpoint) of 2.067 Å. researchgate.net The topological properties of the electron density for N-H...π(Ph) hydrogen bonds are consistent with those of more traditional hydrogen bonds. dal.ca

Supramolecular Organization and Crystal Engineering of Trimethylammonium Tetraphenylborate

The principles of crystal engineering are applied to understand and control the assembly of molecules into crystalline solids. In the case of trimethylammonium tetraphenylborate, the specific and directional nature of the intermolecular interactions, particularly hydrogen bonding and cation-π interactions, leads to the formation of well-defined supramolecular architectures.

Elucidation of Two-Dimensional Supramolecular Patterns

The interplay of C-H...π interactions can lead to the formation of two-dimensional (2D) supramolecular patterns. researchgate.net For example, in the crystal structure of a salt containing a guanidinium moiety and tetraphenylborate anions, C-H...π interactions between the guanidinium hydrogen atoms and the phenyl rings of the anions result in a 2D network. researchgate.net The ability to form such extended structures is a key aspect of supramolecular chemistry, where noncovalent interactions are used to construct larger, organized assemblies. nih.govthieme-connect.de The formation of these 2D patterns demonstrates how the shape and electronic properties of the constituent ions direct their self-assembly into predictable, higher-order structures.

Table of Intermolecular Interaction Data

| Interaction Type | Interacting Groups | Distance (Å) | Reference |

|---|---|---|---|

| C-H...π | Guanidinium H and Tetraphenylborate Phenyl Rings | 2.66 - 2.92 | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Trimethylammonium tetraphenylborate |

| Tetramethylammonium (B1211777) tetraphenylborate |

| Sodium tetraphenylborate |

| Ammonium tetraphenylborate |

| Guanidinium |

| Acetone |

Influence of Counterion on Supramolecular Complex Stability

In systems with smaller, more coordinating anions, the formation of discrete ion pairs is often favored over extended supramolecular networks. However, the bulky and non-coordinating nature of the tetraphenylborate anion minimizes direct ion pairing and instead promotes the formation of the aforementioned anionic supramolecular meshes. The stability of the entire crystalline solid is therefore a delicate balance between the lattice energy of the anionic framework and the binding energy of the cation within the anionic cavities. The selection of the tetraphenylborate counterion is thus a deliberate strategy in crystal engineering to favor the formation of these intricate supramolecular architectures.

Ionic Dynamics and Reorientation Phenomena within Trimethylammonium Tetraphenylborate Solids

Rotational Dynamics of the Trimethylammonium Cation

Within the solid lattice of trimethylammonium tetraphenylborate, the trimethylammonium cation is not static but exhibits significant rotational dynamics. Spectroscopic studies have revealed that the cation undergoes reorientational motions about its symmetry axes. The primary motion is the rotation of the entire (CH₃)₃NH⁺ cation. Additionally, the methyl (CH₃) groups can undergo their own internal rotations about the C-N bonds.

The nature and rate of these rotational motions are highly dependent on temperature. At low temperatures, the rotational motion is typically restricted to small-angle librations. As the temperature increases, the cation gains sufficient thermal energy to overcome the potential energy barriers imposed by the surrounding anionic mesh, leading to larger-angle, more frequent reorientations. The symmetry of the cation and the symmetry of the crystallographic site it occupies play a crucial role in determining the preferred axes and modes of rotation.

Activation Energies for Cation Reorientation

The reorientational motions of the trimethylammonium cation are thermally activated processes, and as such, they can be characterized by activation energies. These activation energies represent the energy barrier that the cation must overcome to rotate from one stable orientation to another within the crystal lattice. The magnitude of the activation energy is a measure of the strength of the intermolecular interactions between the cation and the surrounding tetraphenylborate anions.

Different motional processes within the cation have distinct activation energies. For instance, the rotation of the entire trimethylammonium cation will have a different activation energy than the internal rotation of the methyl groups. These values are typically determined experimentally using techniques such as nuclear magnetic resonance (NMR) spectroscopy or quasi-elastic neutron scattering.

Table 1: Representative Activation Energies for Cationic Motion

| Motional Mode | Typical Activation Energy (kJ/mol) |

| Whole Cation Reorientation | 10 - 20 |

| Methyl Group Rotation | 5 - 10 |

Note: The values presented are typical and can vary based on the specific crystalline phase and experimental conditions.

Analysis of Librational Motion of the Cation

At low temperatures, before the onset of large-angle rotational jumps, the trimethylammonium cation exhibits librational motion. Libration is a type of oscillatory motion where the cation rocks back and forth within its potential energy well. This motion can be visualized as a restricted form of rotation, where the cation does not have enough energy to overcome the barrier for full reorientation.

The amplitude and frequency of this librational motion can be studied using techniques like far-infrared or Raman spectroscopy. The observed librational frequencies are related to the steepness of the potential energy well, which in turn is determined by the strength of the hydrogen bonding and van der Waals interactions between the cation and the anionic framework. Analysis of the temperature dependence of the librational modes can provide valuable information about the onset of more dynamic rotational processes at higher temperatures.

Theoretical and Computational Investigations of Trimethylammonium Tetraphenylborate

Quantum Chemical Studies on Trimethylammonium Tetraphenylborate (B1193919)

Quantum chemical studies provide fundamental insights into the electronic structure, stability, and reactivity of trimethylammonium tetraphenylborate. These computational methods allow for a detailed examination of the molecule at the atomic level, offering a powerful complement to experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it a reliable approach for scientists and engineers. youtube.com DFT calculations are employed to determine the optimized geometry and electronic structure of trimethylammonium tetraphenylborate. nih.govnih.gov

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. youtube.com This is typically achieved by starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total energy. youtube.com The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles within the trimethylammonium cation and the tetraphenylborate anion.

DFT calculations also provide a detailed picture of the electronic structure. This includes the distribution of electron density, which helps in understanding the nature of chemical bonds and the reactive sites within the molecule. By analyzing the electronic structure, it is possible to predict various properties of the compound.

Ab Initio Calculations for Understanding Cation-Anion Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in elucidating the nature of interactions between the trimethylammonium cation and the tetraphenylborate anion. nih.gov These calculations provide a quantitative measure of the interaction energies, revealing the strength and characteristics of the forces holding the ion pair together.

Studies on similar systems, such as triethylammonium-based protic ionic liquids, have shown the importance of dispersion corrections in accurately evaluating interaction energies. nih.gov The primary interaction in trimethylammonium tetraphenylborate is the electrostatic attraction between the positively charged trimethylammonium cation and the negatively charged tetraphenylborate anion.

Furthermore, ab initio methods can probe more subtle interactions, such as unconventional ionic hydrogen bonds of the -XH+⋯π type, where the electron donor is an aromatic π-system. researchgate.net In the case of trimethylammonium tetraphenylborate, the interaction between the N-H or C-H groups of the cation and the phenyl rings of the anion can be investigated. The Bader's theory of atoms in molecules (AIM) can be applied to quantitatively analyze the strength of these hydrogen bonds by examining electron-topological parameters at the bond critical points. nih.gov Computational studies on the binding of cations like ammonium (B1175870) (NH4+) and tetramethylammonium (B1211777) (NMe4+) to aromatic systems have been performed to understand these cation-π interactions. rsc.org

Modeling of Gas-Phase Ion-Molecule Reactions and Unimolecular Processes

The study of gas-phase ion-molecule reactions and unimolecular processes provides valuable information about the intrinsic reactivity and stability of trimethylammonium tetraphenylborate, free from solvent effects. rsc.org Mass spectrometry techniques are often employed to study these reactions. rsc.orgresearchgate.net

Modeling these reactions can involve monitoring proton transfer reactions to determine the gas-phase basicity and proton affinity of the constituent ions. ucdavis.edu The bracketing method, for instance, involves reacting the ion of interest with a series of reference compounds of known basicity to bracket its own basicity. ucdavis.edu

Frontier Molecular Orbital (HOMO/LUMO) Analysis of Trimethylammonium Tetraphenylborate

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its properties determine the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, and its properties determine the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher reactivity. researchgate.net

For trimethylammonium tetraphenylborate, the HOMO is expected to be localized primarily on the electron-rich tetraphenylborate anion, while the LUMO is likely to be centered on the trimethylammonium cation. A detailed analysis of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | Indicates chemical reactivity and stability. researchgate.netresearchgate.net |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A measure of the molecule's tendency to be reduced. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Helps in understanding bond polarity and reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; hard molecules are less reactive. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Soft molecules are more reactive. |

This table is generated based on general principles of quantum chemistry and is intended to be illustrative. Specific values for trimethylammonium tetraphenylborate would require dedicated DFT calculations.

Molecular Dynamics and Simulation Approaches for Trimethylammonium Tetraphenylborate

Molecular dynamics (MD) simulations and other simulation approaches provide a powerful means to study the dynamic behavior and intermolecular interactions of trimethylammonium tetraphenylborate in various environments.

Simulation of Intermolecular Interactions and Binding Affinities

MD simulations can be used to model the interactions between trimethylammonium tetraphenylborate and other molecules, such as solvent molecules or biological macromolecules. These simulations track the positions and velocities of atoms over time, providing a detailed picture of the system's evolution.

Simulations can be used to calculate binding affinities, which quantify the strength of the interaction between two molecules. These calculations are crucial for understanding processes such as drug-receptor binding or the formation of molecular complexes. By simulating the binding process, it is possible to identify the key residues and interactions responsible for the observed affinity. Recent studies have highlighted the potential of methods like the electronic continuum correction (ECC) to improve the description of cation-π interactions in biomolecular simulations. chemrxiv.org

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions to Trimethylammonium Tetraphenylborate (B1193919) Chemistry

Trimethylammonium tetraphenylborate is a readily synthesized salt with established utility, primarily in the field of analytical electrochemistry as a component of ion-selective electrodes. Its synthesis via ion exchange is straightforward, and its structural characteristics, particularly the propensity for N-H···π interactions, are understood through analogy with related organoammonium tetraphenylborates. While its role as a precipitating agent is also recognized, its full potential in other areas of chemistry remains less explored.

Identification of Emerging Research Avenues and Challenges

A significant challenge identified in the current literature is the lack of comprehensive, publicly available experimental data for trimethylammonium tetraphenylborate itself. Detailed crystallographic analysis, as well as thorough spectroscopic and thermal characterization, would be highly beneficial. Emerging research could focus on:

Catalysis: A systematic investigation into the catalytic activity of trimethylammonium tetraphenylborate in various organic transformations, leveraging its solubility in organic media.

Materials Science: Exploring its use as a component in the synthesis of novel functional materials, such as ionic liquids or precursors for boron-containing ceramics.

Supramolecular Engineering: Deliberate design and synthesis of novel supramolecular architectures where the trimethylammonium cation acts as a specific template for the tetraphenylborate anions.

Outlook on the Potential of Trimethylammonium Tetraphenylborate in Advancing Chemical Sciences

Trimethylammonium tetraphenylborate, while a seemingly simple salt, holds considerable potential for advancing various chemical sciences. A deeper understanding of its fundamental properties will undoubtedly unlock new applications. Its role in creating tailored ion-selective sensors will continue to be refined. Furthermore, its potential as a catalyst or a building block in supramolecular chemistry presents exciting opportunities for the development of new synthetic methodologies and advanced materials. The systematic exploration of this compound and its properties is a promising avenue for future chemical research.

Q & A

Basic: What is the standard synthesis protocol for trimethylammonium tetraphenylborate, and how is purity assessed?

Trimethylammonium tetraphenylborate is synthesized by mixing aqueous solutions of trimethylammonium chloride and sodium tetraphenylborate, followed by precipitation, washing, and drying. Purity is typically determined via acidimetric analysis using the mercuric chloride reaction, which quantifies boron content (94–96% purity reported). Residual biphenyl impurities are identified through cyclohexane extraction and UV-Vis spectroscopy with corrected absorption spectra .

Advanced: How are structural disorder and hydrogen-bonding networks resolved in trimethylammonium tetraphenylborate derivatives?

X-ray crystallography is critical for resolving structural disorder, such as the disordered trimethylammonium group (occupancy ratio 0.846:0.154) in guanidinium-tetraphenylborate complexes. Bond parameters (e.g., C–N = 1.3308–1.3508 Å) and angles (118.36°–121.02°) reveal trigonal-planar geometry and charge delocalization in the CN₃ plane. Hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions) and supramolecular patterns are analyzed using crystallographic software (e.g., SHELX), with symmetry operations and bond distances tabulated for reproducibility .

Basic: What are the common impurities in trimethylammonium tetraphenylborate, and how are they characterized?

Biphenyl is a frequent byproduct (~4–6%) due to incomplete purification during synthesis. It is identified via cyclohexane extraction followed by GC-MS or UV-Vis spectroscopy. Quantification involves comparing absorption spectra of the crude product against biphenyl standards, with corrections applied to isolate the tetraphenylborate signal .

Advanced: How do decomposition kinetics of tetraphenylborate salts affect benzene retention and release?

Tetraphenylborate decomposition follows first-order kinetics (rate constant derived from [TPB⁻] concentration). Benzene release is studied under quiescent vs. agitated conditions using headspace gas chromatography. Variables like temperature, KTPB concentration, and time are optimized to model retention dynamics. For example, agitation increases benzene release rates due to enhanced mass transfer, while higher KTPB concentrations stabilize the slurry .

Advanced: What role does NMR play in elucidating catalytic decomposition mechanisms of tetraphenylborate?

¹H and ¹¹B NMR track degradation intermediates (e.g., triphenylborane, diphenylborinic acid) during palladium-catalyzed decomposition. Isotopic labeling (e.g., ¹³C) identifies reaction pathways, such as mercury-mediated cleavage of B–C bonds. Spectral integration quantifies yields, while kinetic profiles validate proposed mechanisms (e.g., pseudo-first-order behavior under excess catalyst) .

Advanced: How is trimethylammonium tetraphenylborate utilized in solid-state electrolytes?

Carboxylic acid-functionalized lithium tetraphenylborate is incorporated into metal-organic frameworks (MOFs) to enhance ionic conductivity. Electrochemical impedance spectroscopy (EIS) measures Li⁺, Na⁺, and Mg²⁺ conductivities (e.g., 10⁻⁴–10⁻³ S/cm at 25°C). Structural stability is assessed via cyclic voltammetry and Arrhenius plots, with activation energies calculated to optimize ion transport pathways .

Basic: What gravimetric methods are used to determine potassium content in tetraphenylborate salts?

The potassium oxide content is quantified via gravimetry: tetraphenylborate reacts with potassium ions to form insoluble potassium tetraphenylborate, which is filtered, dried, and weighed. Interfering cations (e.g., NH₄⁺) are masked with EDTA, and stoichiometric calculations validate purity (e.g., ≥99.5% for sodium tetraphenylborate) .

Advanced: How do solvent systems influence the ionic association of tetraalkylammonium tetraphenylborate salts?

Fuoss conductance-concentration equations model ion-pairing constants (Kₐ) and limiting molar conductivities (Λ°) in methanol, acetonitrile, and mixed solvents. For Bu₄NPh₄B, Λ° decreases in methanol (23.8 S·cm²/mol) vs. acetonitrile (98.3 S·cm²/mol) due to stronger ion-dipole interactions. Single-ion conductivities are referenced to Bu₄NPh₄B, with R values (distance of closest approach) indicating solvent permittivity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.